2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a combination of phenoxy, ethoxy, and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves multiple steps:
Formation of the Phenoxy Group: The initial step involves the preparation of the 2,6-dichloro-4-methylphenol, which is then reacted with an appropriate ethoxy compound under controlled conditions.
Formation of the Pyridine Group: The pyridine ring is synthesized separately, often involving the use of specific reagents and catalysts to ensure the correct substitution pattern.
Coupling Reactions: The phenoxy and pyridine groups are then coupled using a suitable linker, such as an ethoxy group, under specific reaction conditions.
Introduction of the Dioxaborolan Group:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridine groups.
Reduction: Reduction reactions may target the dioxaborolan group, converting it to other boron-containing species.
Substitution: The compound can participate in substitution reactions, especially at the chloro and methyl positions on the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: It could be used in the synthesis of advanced materials with specific properties.
Biology
Drug Development: The compound might be explored for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Biochemical Studies: It could be used as a probe to study specific biochemical pathways.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent in treating certain diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays.
Industry
Agriculture: The compound could be used in the formulation of agrochemicals.
Polymer Industry: It might be involved in the synthesis of specialized polymers.
Mechanism of Action
The mechanism of action of 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through various pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2,6-Dichlorophenoxy)ethoxy)pyridine: Lacks the methyl and dioxaborolan groups.
2-(2-(4-Methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the dichloro groups.
Uniqueness
The presence of both dichloro and dioxaborolan groups in 2-(2-(2,6-Dichloro-4-methylphenoxy)ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique, potentially offering distinct reactivity and applications compared to similar compounds.
Properties
Molecular Formula |
C20H24BCl2NO4 |
---|---|
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C20H24BCl2NO4/c1-13-10-15(22)18(16(23)11-13)26-9-8-25-17-7-6-14(12-24-17)21-27-19(2,3)20(4,5)28-21/h6-7,10-12H,8-9H2,1-5H3 |
InChI Key |
BDRRFEXFSRWIQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCOC3=C(C=C(C=C3Cl)C)Cl |
Origin of Product |
United States |
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